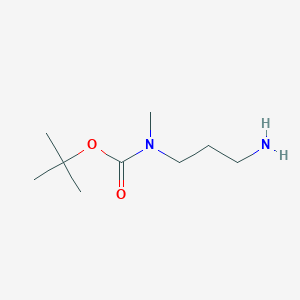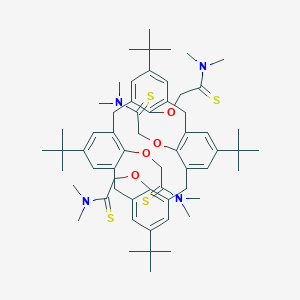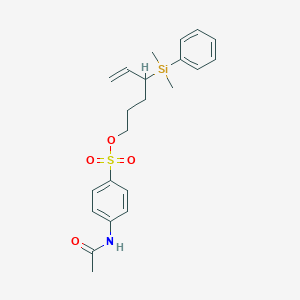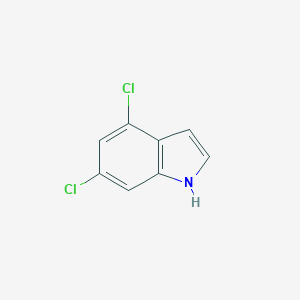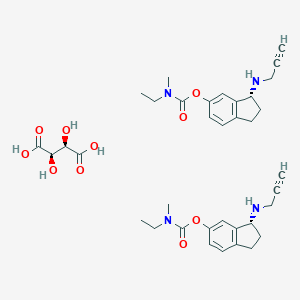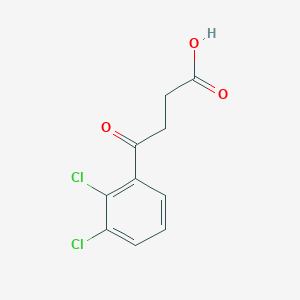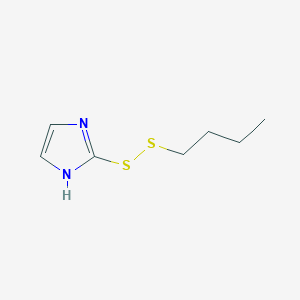
n-Butyl 2-imidazolyl disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl 2-imidazolyl disulfide is a chemical compound that has been widely studied for its potential in various scientific research applications. This compound is commonly referred to as BID and is a member of the imidazole disulfide family. BID has shown promising results in various laboratory experiments, making it an interesting compound for researchers to study.
作用機序
BID's mechanism of action is not yet fully understood. However, it has been proposed that BID induces apoptosis in cancer cells through the activation of the caspase pathway. The caspase pathway is a series of enzymatic reactions that ultimately result in the death of the cell.
生化学的および生理学的効果
BID has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cells, which can help prevent oxidative stress. BID has also been shown to decrease the levels of inflammatory cytokines, which can help reduce inflammation.
実験室実験の利点と制限
One advantage of using BID in lab experiments is that it has shown promising results in inducing apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. However, one limitation of using BID in lab experiments is that its mechanism of action is not yet fully understood. Further research is needed to fully understand how BID induces apoptosis in cancer cells.
将来の方向性
There are several future directions for research on BID. One potential direction is to further study its mechanism of action. Understanding how BID induces apoptosis in cancer cells can help researchers develop more effective cancer treatments. Another potential direction is to study the potential of BID in treating other diseases such as Alzheimer's disease and Parkinson's disease. Overall, BID has shown promising results in various laboratory experiments, making it an interesting compound for researchers to study.
合成法
The synthesis of BID can be achieved through a reaction between 2-mercaptoimidazole and 1-chlorobutane. The reaction can be carried out in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
科学的研究の応用
BID has been studied for its potential in various scientific research applications. It has shown promising results in the field of medicine, specifically in the treatment of cancer. BID has been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer treatment.
特性
CAS番号 |
141400-57-9 |
|---|---|
製品名 |
n-Butyl 2-imidazolyl disulfide |
分子式 |
C7H12N2S2 |
分子量 |
188.3 g/mol |
IUPAC名 |
2-(butyldisulfanyl)-1H-imidazole |
InChI |
InChI=1S/C7H12N2S2/c1-2-3-6-10-11-7-8-4-5-9-7/h4-5H,2-3,6H2,1H3,(H,8,9) |
InChIキー |
SBXVGBRRYUGRRZ-UHFFFAOYSA-N |
SMILES |
CCCCSSC1=NC=CN1 |
正規SMILES |
CCCCSSC1=NC=CN1 |
その他のCAS番号 |
141400-57-9 |
同義語 |
III-2 disulfide n-butyl 2-imidazolyl disulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



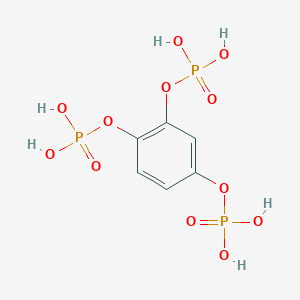
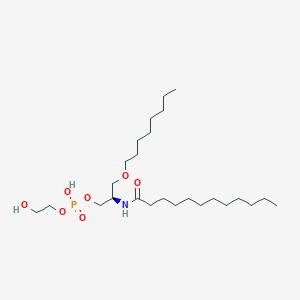
![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)
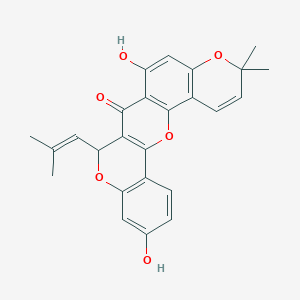
![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)
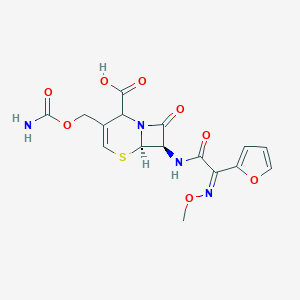
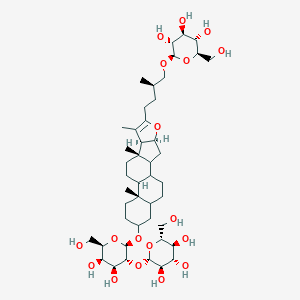
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
